Catalytic ERα Degradation vs. Occupancy-Driven Antagonism: SNIPER(ER)-87 vs. 4-Hydroxytamoxifen
SNIPER(ER)-87 achieves complete and sustained degradation of ERα protein, a mechanism fundamentally distinct from the competitive antagonism of its parent ligand, 4-hydroxytamoxifen (4-OHT). While 4-OHT binds to ERα and inhibits transcriptional activity, it does not reduce total protein levels. In contrast, SNIPER(ER)-87 induces a time-dependent, proteasome-mediated degradation of ERα. In MCF-7 breast cancer cells, SNIPER(ER)-87 achieved an ERα DC50 of <3 nM after 4 hours of treatment, leading to near-complete protein elimination, a level of target suppression unattainable by 4-OHT [1].
| Evidence Dimension | ERα Protein Degradation (DC50) at 4 hours |
|---|---|
| Target Compound Data | <3 nM (complete ERα degradation observed) |
| Comparator Or Baseline | 4-Hydroxytamoxifen (4-OHT): No degradation (only competitive antagonism) |
| Quantified Difference | SNIPER(ER)-87 reduces ERα protein levels to baseline; 4-OHT does not degrade ERα. |
| Conditions | MCF-7 human breast cancer cells, 4 h treatment |
Why This Matters
This data proves SNIPER(ER)-87 is not a substitute for 4-OHT; it provides a distinct, catalytic mechanism of action that can overcome resistance mechanisms associated with ligand-binding domain mutations or compensatory signaling.
- [1] Ohoka N, Okuhira K, Naito M, et al. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation. *Journal of Biological Chemistry*. 2018;293(18):6776-6790. Table 1. View Source
